2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylicacid

Constrained amino acids Peptide secondary structure Solid-phase peptide synthesis

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylic acid (CAS 2580214-63-5, C26H27NO4, MW 417.5) is an Fmoc-protected, achiral, Cα-tetrasubstituted α-amino acid featuring an adamantane cage scaffold with the amino group at the secondary C2 position and the carboxylic acid at the bridgehead C1 position. This 2,1-regiochemistry distinguishes it from the more common 3-(Fmoc-amino)-1-adamantanecarboxylic acid (Fmoc-Adam-OH), which is a γ-amino acid scaffold.

Molecular Formula C26H27NO4
Molecular Weight 417.5 g/mol
Cat. No. B13519607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylicacid
Molecular FormulaC26H27NO4
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O
InChIInChI=1S/C26H27NO4/c28-24(29)26-12-15-9-16(13-26)11-17(10-15)23(26)27-25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,15-17,22-23H,9-14H2,(H,27,30)(H,28,29)
InChIKeyBKFLSRSLHKMXCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylic Acid: A Constrained Cα-Tetrasubstituted α-Amino Acid Building Block for Precision Peptide Design


2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylic acid (CAS 2580214-63-5, C26H27NO4, MW 417.5) is an Fmoc-protected, achiral, Cα-tetrasubstituted α-amino acid featuring an adamantane cage scaffold with the amino group at the secondary C2 position and the carboxylic acid at the bridgehead C1 position [1]. This 2,1-regiochemistry distinguishes it from the more common 3-(Fmoc-amino)-1-adamantanecarboxylic acid (Fmoc-Adam-OH), which is a γ-amino acid scaffold . The Fmoc group enables compatibility with standard solid-phase peptide synthesis (SPPS) protocols using piperidine-mediated deprotection [2], while the adamantane core imparts extreme steric bulk, high lipophilicity, and metabolic stability to incorporated peptides [3].

Why Regioisomeric and Scaffold Interchange Fails for Fmoc-Protected 2-Aminoadamantane-1-carboxylic Acid


Substitution of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylic acid with the 3,1-regioisomer (Fmoc-Adam-OH) fundamentally alters the amino acid class from an α-amino acid to a γ-amino acid, changing the peptide backbone spacing, hydrogen-bonding geometry, and resultant secondary structure [1]. Replacement with smaller constrained scaffolds such as Fmoc-1-aminocyclohexane-1-carboxylic acid (Fmoc-ACHC) or Fmoc-1-aminoindane-1-carboxylic acid reduces steric bulk and lipophilicity, weakening the turn-inducing and membrane-anchoring properties that the adamantane cage uniquely provides [2]. Even substitution with the 2,2-regioisomer (Fmoc-Adm-OH, CAS 1092172-31-0) changes the carboxyl position from a bridgehead to a tetrasubstituted center, altering the spatial orientation of the carboxyl group and its coupling reactivity [3]. The quantitative evidence below demonstrates why these regioisomeric and scaffold distinctions produce measurably different conformational and pharmacological outcomes.

Quantitative Differentiation Evidence for 2-(Fmoc-amino)adamantane-1-carboxylic Acid Versus Closest Analogs


Regioisomeric Class Differentiation: α-Amino Acid (2,1-) Versus γ-Amino Acid (3,1-) Scaffold Defines Peptide Backbone Geometry

The target compound is an α-amino acid (amino and carboxyl on adjacent carbons C2 and C1), whereas the widely used Fmoc-Adam-OH (CAS 875211-10-2) is a γ-amino acid (amino at C3, carboxyl at C1) . This regioisomeric difference produces a two-bond shift in the peptide backbone spacing. In model peptides incorporating γ-aminoadamantane carboxylic acids, NMR and X-ray diffraction studies demonstrated an orientating effect inducing turn-like adjustments of attached α-peptide chains, a conformational outcome distinct from that of α-amino acid incorporation [1]. The 2,1-regioisomer positions the amino group on a secondary carbon adjacent to the bridgehead carboxyl, creating a sterically constrained α-amino acid environment not achievable with the 3,1-regioisomer [2].

Constrained amino acids Peptide secondary structure Solid-phase peptide synthesis

Pharmacological Validation of the Parent 2-Aminoadamantane-1-carboxylic Acid Scaffold: Faster CaV2.2 Inhibition Kinetics Versus Gabapentin

The free amino acid corresponding to the target compound, 2-aminoadamantane-1-carboxylic acid (GZ4, CAS 68312-88-9), demonstrated anti-allodynic efficacy in a rat spinal nerve ligation model of neuropathic pain [1]. In whole-cell patch clamp recordings on HEK-293 cells expressing N-type CaV2.2 channels, GZ4 significantly decreased Ca²⁺ currents [1]. Critically, the time course of GZ4 action (1–3 h) was markedly faster than gabapentin (GBP), which requires ≥24 h for measurable effects [1]. While GBP acts primarily intracellularly by disrupting channel trafficking, the faster kinetics of GZ4 suggest an additional direct inhibition of cell-surface CaV2.2 channels [1]. No comparable pharmacological profiling has been reported for the 3,1- or 2,2-regioisomeric aminoadamantane carboxylic acids in this assay system.

Neuropathic pain CaV2.2 channel Ion channel pharmacology

γ-Turn and γ-Helix Induction: The Adamantane α-Amino Acid Scaffold Uniquely Favors γ-Turn Conformations Over β-Turn or Extended Conformations

Studies on the closely related 2-aminoadamantane-2-carboxylic acid (Adm) residue demonstrate that adamantane-based Cα-tetrasubstituted α-amino acids possess a unique conformational signature [1]. Single-crystal X-ray diffraction analyses of Adm-containing homo-oligomers revealed a significant propensity for γ-turn and γ-turn-like conformations, and a -CO-(Adm)₂-NH- sequence folded into a regular incipient γ-helix [1]. This stands in marked contrast to all other homo-dipeptides from Cα-tetrasubstituted α-amino acids (e.g., Aib, Ac₈c, α-methylvaline) previously investigated, which adopt either β-turn or fully extended conformations [1]. DFT conformational energy calculations on terminally blocked homo-peptides (n = 2–8) confirmed that the Adm residue is largely the most effective building block for γ-helix induction [1]. Complementary ¹H NMR and IR spectroscopic studies on 2-amino-2-carboxyadamantane-containing peptide mimics revealed a high population of γ-turn conformation at room temperature, whereas less bulky amino acid mimics did not induce this conformation [2].

Peptide foldamers γ-turn induction Conformational design

Steric Bulk Hierarchy: Adamantane Cage Versus Cyclohexane and Indane Scaffolds in Constrained Amino Acid Design

The adamantane cage (tricyclo[3.3.1.1³·⁷]decane, 10 carbon atoms, volume ≈ 133 ų) provides substantially greater steric bulk than the cyclohexane ring (6 carbon atoms, volume ≈ 87 ų) of Fmoc-ACHC or the indane scaffold (9 carbon atoms, planar aromatic) of Fmoc-1-aminoindane-1-carboxylic acid [1]. In the Adm peptide series, the steric hindrance was so pronounced that standard coupling reagents (HBTU/HOBt, DIC/HOBt) failed for Adm–Adm bond formation; successful coupling required the specialized Meldal's α-azidoacyl chloride approach [2]. By contrast, Fmoc-ACHC is described as presenting 'steric hindrance presented by the cyclohexane ring which slows down the rate of amide bond formation' but does not require specialized coupling methodologies . This hierarchy of steric demand translates directly into differential conformational constraint in the final peptide product.

Steric hindrance Constrained amino acids Peptide coupling efficiency

SPPS Compatibility and Orthogonal Deprotection: Fmoc Strategy Enables Automated Peptide Assembly of Adamantane-Containing Sequences

The Fmoc protection strategy has been successfully employed for incorporating aminoadamantane carboxylic acids into peptides via both solution-phase and solid-phase synthesis [1]. In the patent literature, 3-(9-fluorenylmethoxycarbonyl)aminoadamantane-1-carboxylic acid (Fmoc-AGly) was synthesized and used under standard Fmoc-SPPS conditions with HBTU/HOBt/DIPEA activation in DMF, and Fmoc removal was achieved with 20% piperidine in DMF (2 × 20 min) [2]. Libraries of peptides incorporating aminoadamantane carboxylic acids were prepared using Fmoc-/OtBu methodology on 2-chlorotrityl chloride resin, demonstrating compatibility with automated synthesizer workflows [2]. This established SPPS compatibility contrasts with the Boc-protection strategy, which requires hazardous HF cleavage and is incompatible with acid-sensitive peptide modifications . The Fmoc group enables orthogonal deprotection under mild basic conditions without affecting the adamantane scaffold integrity [1].

Solid-phase peptide synthesis Fmoc strategy Automated synthesis

High-Value Application Scenarios for 2-(Fmoc-amino)adamantane-1-carboxylic Acid in Peptide Science and Drug Discovery


Design of γ-Turn-Constrained Bioactive Peptides Targeting Ion Channels

Based on the demonstrated γ-turn induction capacity of the 2-aminoadamantane scaffold [1] and the validated CaV2.2 channel modulation by the parent amino acid GZ4 [2], this Fmoc building block is optimally suited for synthesizing backbone-constrained peptide ligands targeting voltage-gated ion channels. Incorporation of the 2,1-regioisomer provides an α-amino acid spacing with bridgehead carboxyl orientation that may yield distinct channel-binding pharmacophores compared to γ-amino acid (3,1-regioisomer) or 2,2-regioisomer incorporation. The faster onset kinetics of GZ4 (1–3 h) versus gabapentin (>24 h) [2] suggest that peptides incorporating this scaffold may retain the therapeutically advantageous dual mechanism of CaV2.2 inhibition.

Foldamer and Chirality Switch Development Using Adamantane-Based Heteropeptides

The adamantane cage's unique ability to direct peptide folding toward γ-turn and incipient γ-helix conformations, as crystallographically demonstrated for Adm-containing oligomers [1], positions this building block for foldamer design. The 2,1-regioisomer offers a distinct spatial presentation of the carboxyl group on the bridgehead position, which may produce different hydrogen-bonding networks compared to the 2,2-regioisomer used in published Adm foldamer studies. When combined with chiral N-terminal residues, adamantane-containing heteropeptides exhibit chirality transfer and populate compact cyclic conformations stabilized by intramolecular H-bonding, as shown by circular dichroism spectroscopy and molecular dynamics simulations .

Organocatalytic Peptide Synthesis and Asymmetric Catalysis

Peptides incorporating γ-aminoadamantane carboxylic acids have been successfully utilized as organocatalysts in stereoselective acylation reactions and Morita-Baylis-Hillman reactions [3]. The turn-inducing orientating effect of the adamantane scaffold pre-organizes the peptide catalyst into a defined 3D conformation that is essential for catalytic activity [3]. The 2,1-regioisomer Fmoc building block, with its α-amino acid spacing, offers an alternative structural input for catalyst design compared to the γ-amino acid scaffolds previously employed, potentially yielding catalysts with altered substrate scope or enantioselectivity profiles.

Neurogenic and Neurotrophic Peptide Therapeutic Candidates

Patent disclosures have established that peptides incorporating 3-aminoadamantane-1-carboxylic acids possess neurogenic and neurotrophic properties with potential applications in Alzheimer's disease, Parkinson's disease, Huntington's disease, and post-acute traumatic brain injury [4]. The 2,1-regioisomer (target compound) provides access to analogous neuroactive peptide sequences with α-amino acid backbone geometry, which may exhibit distinct receptor selectivity or pharmacokinetic profiles compared to the 3,1-regioisomer-based peptides. The Fmoc protection enables efficient SPPS-based library synthesis for systematic structure-activity relationship exploration of this underexplored regioisomeric space. Additionally, preliminary antiviral screening of γ-aminoadamantane carboxylic acid derivatives showed activity against Influenza A and GABA transporter mGAT1 blockade [3], suggesting broader therapeutic screening opportunities for the 2,1-regioisomer series.

Quote Request

Request a Quote for 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.